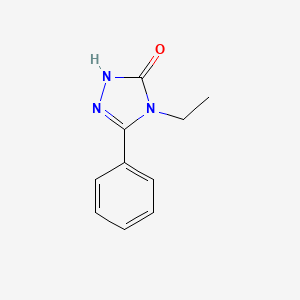
Flortaucipir F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flortaucipir F-18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to bind to aggregated tau protein in the brain, which is a hallmark of Alzheimer’s disease. This compound helps in visualizing the density and distribution of tau neurofibrillary tangles, aiding in the diagnosis and evaluation of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Flortaucipir F-18 is synthesized through nucleophilic radio-fluorination of a precursor compound, followed by acid hydrolysis. The precursor, AV1622, undergoes a reaction with radioactive fluorine-18 in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out in a research module that includes radiosynthesis, semi-preparative high-performance liquid chromatography (HPLC) purification, and final formulation via solid phase extraction (SPE) .
Industrial Production Methods: The industrial production of this compound involves automated processes to ensure high purity and yield. The production is carried out in specialized facilities equipped with the necessary radiopharmaceutical production equipment. The process includes the synthesis of the radioactive compound, purification, and quality control to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Flortaucipir F-18 primarily undergoes binding reactions with tau proteins in the brain. It does not undergo significant chemical transformations under physiological conditions. it may exhibit off-target binding to monoamine oxidase enzymes and regions with high levels of melanin, neuromelanin, and iron .
Common Reagents and Conditions: The synthesis of this compound involves the use of radioactive fluorine-18, dimethyl sulfoxide (DMSO), and acid for hydrolysis. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope and the stability of the final product .
Major Products Formed: The major product formed in the synthesis of this compound is the final radiolabeled compound itself. The purity and specific activity of the product are critical for its effectiveness in PET imaging .
Applications De Recherche Scientifique
Flortaucipir F-18 is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to visualize tau pathology in the brain. This helps in the early diagnosis and monitoring of Alzheimer’s disease progression. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting tau protein aggregation .
Mécanisme D'action
Flortaucipir F-18 exerts its effects by binding to aggregated tau protein in the brain. After intravenous administration, it crosses the blood-brain barrier and selectively binds to tau neurofibrillary tangles. This binding allows for the visualization of tau pathology using PET imaging. The molecular target of this compound is the tau protein, and its binding helps in identifying the presence and extent of tau pathology in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Florbetapir F-18
- Florbetaben F-18
- Flutemetamol F-18
- Piflufolastat F-18 (18F-DCFPyL)
Uniqueness: Flortaucipir F-18 is unique in its ability to specifically bind to tau protein aggregates, whereas other similar compounds like Florbetapir F-18, Florbetaben F-18, and Flutemetamol F-18 are designed to bind to beta-amyloid plaques. Piflufolastat F-18 is used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. The specificity of this compound for tau protein makes it a valuable tool in the diagnosis and research of Alzheimer’s disease .
Propriétés
| Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. | |
Numéro CAS |
1522051-90-6 |
Formule moléculaire |
C16H10FN3 |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |
Clé InChI |
GETAAWDSFUCLBS-SJPDSGJFSA-N |
SMILES isomérique |
C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |
SMILES canonique |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



